tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3/t15-,18-/m0/s1 |
InChI Key |
SZRJUSMARDPBID-YJBOKZPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@]2(C1)CCNC2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers investigate its efficacy and safety in preclinical and clinical studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate stands out due to its specific stereochemistry and phenyl substitution, which confer unique biological activities and chemical reactivity. These features make it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
